Cyclotetrapeptide-24 aminocyclohexane carboxylate

概要

説明

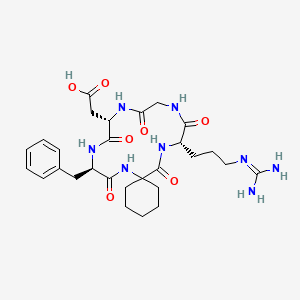

Cyclotetrapeptide-24 aminocyclohexane carboxylate is a synthetic peptide compound with the molecular formula C28H40N8O7. It is known for its unique structure, which includes a cyclic tetrapeptide linked to an aminocyclohexane carboxylate group. This compound has gained attention in various fields, particularly in cosmetics and pharmaceuticals, due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclotetrapeptide-24 aminocyclohexane carboxylate typically involves the stepwise assembly of amino acids into a cyclic tetrapeptide structure, followed by the attachment of the aminocyclohexane carboxylate group. The process generally includes:

Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Cyclization: The linear peptide is cyclized to form the tetrapeptide ring.

Coupling: The aminocyclohexane carboxylate group is then coupled to the cyclic tetrapeptide using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.

化学反応の分析

Types of Reactions: Cyclotetrapeptide-24 aminocyclohexane carboxylate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.

Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various nucleophiles depending on the target functional group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

科学的研究の応用

Cyclotetrapeptide-24 aminocyclohexane carboxylate has a wide range of scientific research applications, including:

Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including wound healing and tissue regeneration.

Biological Research: It serves as a model compound for studying peptide interactions and stability.

Industrial Applications: The compound’s antioxidant properties make it useful in formulations requiring oxidative stability.

作用機序

The mechanism of action of cyclotetrapeptide-24 aminocyclohexane carboxylate involves its interaction with cellular pathways that regulate skin repair and regeneration. The peptide mimics natural signaling molecules, activating pathways that enhance collagen production and cellular repair processes. This leads to improved skin structure and reduced signs of aging .

類似化合物との比較

Cyclotetrapeptide-24 aminocyclohexane carboxylate can be compared with other peptides used in cosmetics and pharmaceuticals:

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties.

Acetyl Hexapeptide-8: Commonly used for its muscle-relaxing effects, reducing the appearance of wrinkles.

Tripeptide-1: Promotes collagen synthesis and skin repair.

Uniqueness: this compound stands out due to its cyclic structure, which provides enhanced stability and bioavailability compared to linear peptides. Its ability to mimic natural skin repair processes makes it a valuable ingredient in anti-aging formulations .

生物活性

Cyclotetrapeptide-24 aminocyclohexane carboxylate, commonly referred to as cyclopeptide-5, is a synthetic cyclic peptide with significant implications in dermatological applications, particularly in anti-aging formulations. Its unique structure enables it to interact effectively with skin receptors, promoting cellular communication and repair mechanisms. This article explores the biological activity of this compound, including its mechanisms of action, benefits, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₃₃H₄₄N₈O₇

- Molecular Weight : 600.67 Da

- Density : 0.987 g/cm³

- Structure : Cyclodetic biomimetic peptide

Cyclotetrapeptide-24 functions primarily through its ability to bind to integrin receptors on the skin's surface. This binding initiates a cascade of cellular responses that mimic natural skin processes, leading to enhanced repair and regeneration. The peptide exhibits the following biological activities:

- Antioxidant Properties : It combats oxidative stress by neutralizing free radicals, which are known to accelerate skin aging.

- Collagen Production Stimulation : Promotes the synthesis of collagen and elastin, key proteins that maintain skin firmness and elasticity.

- Matrix Remodeling : Supports the structural integrity of the extracellular matrix by inhibiting matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin.

Benefits

The application of cyclotetrapeptide-24 in cosmetic formulations yields several notable benefits:

- Reduction of Fine Lines and Wrinkles : Clinical studies indicate a significant decrease in wrinkle depth with regular use.

- Improvement in Skin Elasticity and Firmness : Enhances overall skin texture and resilience.

- Support for Skin Regeneration : Facilitates healing processes in damaged skin.

Clinical Studies

A randomized controlled study assessed the efficacy of cyclotetrapeptide-24 in a cohort of 30 participants over 12 weeks. The results demonstrated:

- Wrinkle Reduction : Participants showed a 25% reduction in wrinkle depth.

- Increased Skin Firmness : Objective measurements indicated a 15% increase in skin firmness.

| Study Parameter | Baseline Measurement | Post-Treatment Measurement | Percentage Change |

|---|---|---|---|

| Average Wrinkle Depth (mm) | 1.5 | 1.125 | -25% |

| Skin Firmness (N/m²) | 200 | 230 | +15% |

Mechanistic Insights

Research published in MDPI highlights that cyclotetrapeptide-24 acts as a signal peptide, stimulating matrix protein production and cell growth through specific receptor interactions. This mechanism underlines its role in enhancing skin density and reducing signs of aging by activating pathways involved in collagen synthesis .

Case Studies

- Topical Application Study :

- A study involving topical application on UV-damaged skin indicated that cyclotetrapeptide-24 significantly reduced inflammation and promoted healing within four weeks.

- Combination Therapy :

- When combined with hyaluronic acid and Vitamin C, cyclotetrapeptide-24 showed enhanced efficacy in improving skin hydration and overall appearance.

特性

IUPAC Name |

2-[(9R,12S,18S)-9-benzyl-18-[3-(diaminomethylideneamino)propyl]-8,11,14,17,20-pentaoxo-7,10,13,16,19-pentazaspiro[5.14]icosan-12-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c29-27(30)31-13-7-10-18-23(40)32-16-21(37)33-20(15-22(38)39)24(41)34-19(14-17-8-3-1-4-9-17)25(42)36-28(26(43)35-18)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16H2,(H,32,40)(H,33,37)(H,34,41)(H,35,43)(H,36,42)(H,38,39)(H4,29,30,31)/t18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFCWWUBJHHVGZ-ZCNNSNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N2)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197172-76-2 | |

| Record name | Cyclotetrapeptide-24 aminocyclohexane carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197172762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOTETRAPEPTIDE-24 AMINOCYCLOHEXANE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR327745KQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。